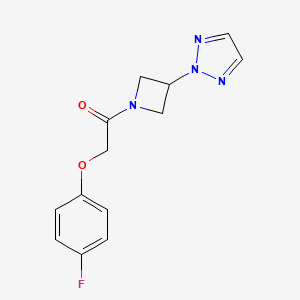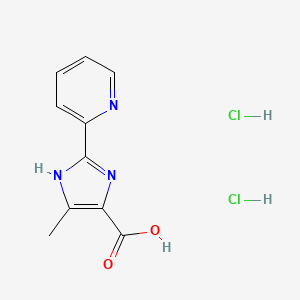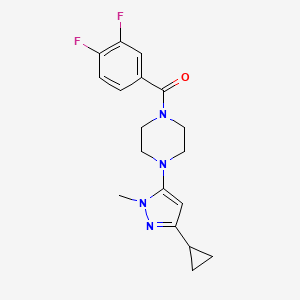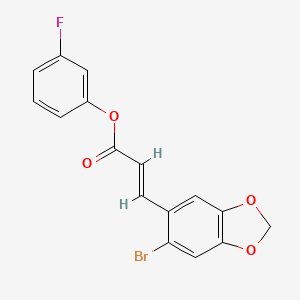
3-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate, also known as 3FPBP, is an organofluorine compound that has been extensively studied in recent years due to its potential applications in the field of organic synthesis. This compound has been found to have a wide range of uses, including as a catalyst, a reagent, and a pharmaceutical intermediate. In addition, 3FPBP has been found to have a variety of biochemical and physiological effects, making it an attractive option for further research.
Scientific Research Applications
Photoalignment of Liquid Crystals
Research has shown that certain prop-2-enoates with specific substituents can promote excellent photoalignment of bulk commercial nematic liquid crystals. These findings are crucial for liquid crystal display (LCD) technologies, where precise alignment influences the display's optical properties. Fluorinated compounds, akin to the one , often exhibit unique electronic and structural characteristics beneficial for these applications (G. Hegde et al., 2013).
Anaerobic Transformation in Environmental Remediation
Studies utilizing fluorinated analogues have been conducted to understand the transformation processes of pollutants. For instance, the transformation of phenol to benzoate by an anaerobic consortium has been investigated using isomeric fluorophenols. Such research is pivotal in environmental remediation and understanding the degradation pathways of organic pollutants (B. Genthner et al., 1989).
Antimicrobial and Antipathogenic Activities
Research into fluorinated compounds has identified their potential in developing new antimicrobial agents. For example, certain thiourea derivatives with fluorine substituents have shown significant activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds with fluorine atoms, similar to the one , could be explored for their antimicrobial properties (Carmen Limban et al., 2011).
Synthesis and Material Science
The synthetic routes and applications of fluorinated compounds in material science, including their use in synthesizing novel organic materials with potential electronic properties, are of considerable interest. Studies on the synthesis and properties of related compounds can provide insights into methodologies and applications in creating new materials with desirable electronic and structural characteristics (K. Pomeisl et al., 2007).
Liquid Crystal and Mesophase Behavior
Research into laterally difluoro-substituted compounds has demonstrated their utility in studying mesophase behavior, which is relevant in the development of materials for electronic displays and other technologies. The specific positioning and orientation of fluorine atoms can significantly influence the stability and type of mesophases, offering avenues for customizing material properties (H. Ahmed & G. Saad, 2015).
properties
IUPAC Name |
(3-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKRCTVESFPFBU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


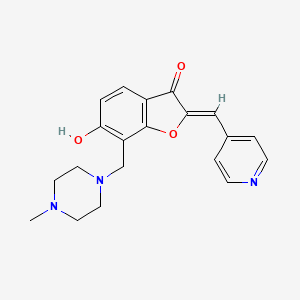

![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)
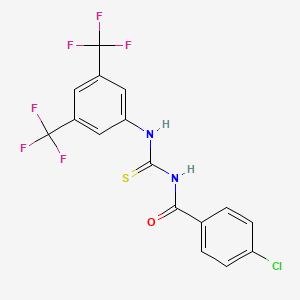
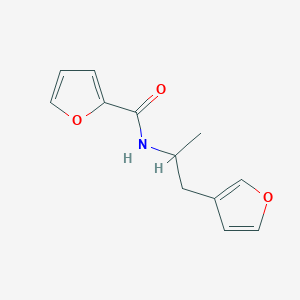
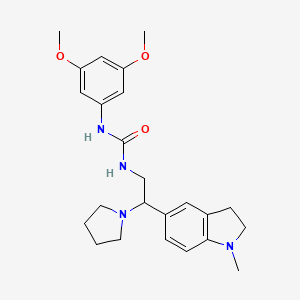
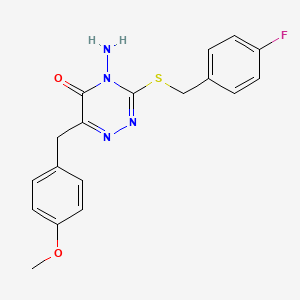
![4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene](/img/structure/B2693509.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)
